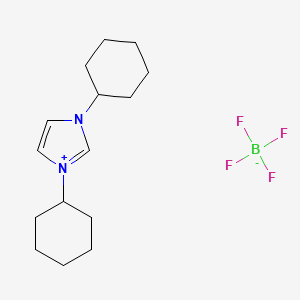

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate

CAS No.: 286014-38-8

Cat. No.: VC3748268

Molecular Formula: C15H25BF4N2

Molecular Weight: 320.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286014-38-8 |

|---|---|

| Molecular Formula | C15H25BF4N2 |

| Molecular Weight | 320.18 g/mol |

| IUPAC Name | 1,3-dicyclohexylimidazol-1-ium;tetrafluoroborate |

| Standard InChI | InChI=1S/C15H25N2.BF4/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h11-15H,1-10H2;/q+1;-1 |

| Standard InChI Key | CQHXJIHJFMBBQA-UHFFFAOYSA-N |

| SMILES | [B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 |

| Canonical SMILES | [B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 |

Introduction

Chemical Identity and Physical Properties

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate is identified by several key parameters that define its chemical identity. The compound is registered under CAS number 286014-38-8 with a molecular formula of C15H25BF4N2 . Its molecular structure features two cyclohexyl groups attached to an imidazolium ring, with a tetrafluoroborate counterion providing charge balance. The molecular weight of the compound is 320.18 g/mol, making it a medium-sized organic salt .

The physical characteristics of this compound include:

| Property | Value | Source |

|---|---|---|

| Physical State | Crystalline Powder | |

| Color | White to Yellow | |

| Melting Point | 174°C | |

| Molecular Weight | 320.18 g/mol | |

| Purity (Commercial) | ≥98.0% (HPLC) |

The compound exists as a crystalline powder at room temperature, with a distinct white to yellow coloration that can serve as a visual identifier . Its relatively high melting point of 174°C suggests considerable stability, an important characteristic for its applications in catalysis and organic synthesis .

Chemical Identifiers and Nomenclature

The compound is known by multiple names and identifiers in scientific and commercial contexts:

-

IUPAC Name: 1,3-dicyclohexyl-3H-1λ5-imidazol-1-ylium; tetrafluoroboranuide

-

Common Names: 1,3-Dicyclohexylimidazolium tetrafluoroborate, ICyHBF4, ICyBF4

These various identifiers enable precise recognition and tracking of the compound in chemical databases, literature, and regulatory frameworks.

Structural Characteristics

The molecular structure of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate consists of two main components: the cationic 1,3-dicyclohexylimidazolium moiety and the anionic tetrafluoroborate counter-ion.

Computed Properties

The structural characteristics of the compound translate to specific computed properties that influence its behavior in chemical systems:

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 8.8 Ų | |

| Heavy Atom Count | 22 | |

| Complexity | 224 | |

| Covalently-Bonded Unit Count | 2 |

These structural properties contribute to the compound's solubility profile, reactivity patterns, and catalytic behavior in solution.

Synthesis and Preparation Methods

The synthesis of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate typically follows established protocols for imidazolium salt preparation with specific adaptations for the cyclohexyl substituents.

One-Pot Condensation Method

The primary synthetic route involves a one-pot condensation reaction using the following reactants:

-

Glyoxal

-

Cyclohexylamine

-

Paraformaldehyde

-

Aqueous tetrafluoroboric acid

This condensation approach provides a straightforward method for obtaining the desired product with reasonable yields. The reaction proceeds through the formation of an intermediate diamine, followed by ring closure and salt formation with the tetrafluoroboric acid.

Industrial Production Considerations

For industrial-scale production, the synthesis often incorporates optimized reaction conditions designed to enhance yield and purity while minimizing waste production. These optimizations may include:

-

Precise temperature control

-

Specific solvent selection

-

Catalytic additives to improve reaction kinetics

-

Purification protocols to achieve commercial-grade purity (≥98.0%)

The scalability of this synthesis makes the compound commercially available for research applications in various quantities ranging from 1g to 25g or more from chemical suppliers .

Applications in Organic Chemistry

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate has found significant utility in organic synthesis, particularly as an organocatalyst for various transformations.

Catalytic Applications

The primary application of this compound is as an organocatalyst in reactions that traditionally required transition metal catalysts. Notable applications include:

-

Metal-free catalytic boron conjugate additions to α,β-unsaturated carbonyl compounds

-

Promotion of carbon-carbon bond formation reactions

-

Facilitation of carbon-boron bond formation

These applications highlight the compound's ability to function as an effective catalyst under mild conditions without requiring the presence of transition metals, offering a more environmentally friendly alternative for certain synthetic transformations.

Reaction Conditions

The reactions catalyzed by 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate typically occur under relatively mild conditions:

| Parameter | Typical Range | Comments |

|---|---|---|

| Temperature | 20-80°C | Depends on specific reaction |

| Solvents | THF, DCM, Toluene | Polar aprotic solvents often preferred |

| Reaction Time | 1-24 hours | Varies with substrate and conditions |

| Catalyst Loading | 1-10 mol% | Lower loadings possible for optimized systems |

These mild reaction conditions contribute to the broad utility of the compound in laboratory and potentially industrial settings.

| Classification Parameter | Details | Source |

|---|---|---|

| GHS Hazard Statement | H315: Causes skin irritation | |

| Hazard Category | Warning Skin corrosion/irritation | |

| UN Number | 1759 | |

| Transport Class | 8 | |

| Packing Group | III |

These classifications indicate that the compound can cause skin irritation and requires appropriate handling procedures to minimize exposure risks.

Comparison with Similar Compounds

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate belongs to a broader family of imidazolium salts, each with distinct properties and applications.

Structural Analogs

Several structural analogs exist with varying substituents on the imidazolium core:

The subtle structural differences between these analogs can significantly impact their chemical behavior, selectivity in catalytic applications, and physical properties.

Functional Comparison

When compared to similar organocatalysts, 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate offers specific advantages:

-

The cyclohexyl groups provide different steric environments compared to aryl-substituted analogs

-

The tetrafluoroborate counterion offers distinct solubility characteristics compared to halide counterions

-

The balance of stability and reactivity makes it suitable for specific catalytic applications where other analogs might be less effective

These comparative advantages help explain the compound's niche in the chemical catalog and its continued relevance in organic synthesis research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume